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Compound of Interest

Compound Name: 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole

Cat. No.: B092651 Get Quote

An In-Depth Technical Guide to 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole: A Versatile Heterocyclic

Building Block

Foreword: The Architectural Elegance of a
Privileged Scaffold
In the vast landscape of heterocyclic chemistry, the 1,3,4-oxadiazole ring stands out as a

"privileged" scaffold. Its unique combination of electronic properties, metabolic stability, and

rigid, coplanar geometry has made it a cornerstone in fields as diverse as medicinal chemistry,

materials science, and supramolecular engineering. When this robust core is symmetrically

flanked by two 4-pyridyl moieties, the resultant molecule—2,5-Bis(4-pyridyl)-1,3,4-oxadiazole
—transforms into a highly versatile and predictable building block. The pyridyl nitrogen atoms

provide ideal coordination sites, while the electron-deficient oxadiazole core imparts favorable

electron-transporting and photophysical characteristics.

This guide provides an in-depth technical overview of 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole,

moving beyond a simple recitation of data. It is designed for the practicing researcher, offering

insights into the causality behind its synthesis, the rationale for its characterization, and the

structural features that dictate its diverse applications.
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Chemical Identity and Structure
The defining feature of 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole is its elegant symmetry. A central,

five-membered 1,3,4-oxadiazole ring is connected at the 2- and 5-positions to the C4 position

of two pyridine rings. This linear, rigid structure is fundamental to its utility as a molecular linker

or "strut" in larger assemblies.

Crystal structure analysis confirms that the molecule is nearly planar, with only a slight dihedral

angle between the central oxadiazole and the terminal pyridyl rings[1][2]. This planarity

facilitates efficient π-π stacking interactions in the solid state, a critical feature for charge

transport in organic electronics[1][3].

Fig. 1: Chemical structure of 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole.

Table 1: Core Chemical Identifiers

Identifier Value Source(s)

IUPAC Name
2,5-di(pyridin-4-yl)-1,3,4-
oxadiazole

[4]

CAS Number 15420-02-7 [4][5]

Molecular Formula C₁₂H₈N₄O [4]

Molecular Weight 224.22 g/mol [4]

| Canonical SMILES | C1=CN=CC=C1C2=NN=C(O2)C3=CC=NC=C3 | |

Physicochemical Properties
The properties of this compound are dominated by its aromatic, heterocyclic nature. It is a

stable, crystalline solid under ambient conditions with a relatively high melting point, indicative

of strong intermolecular forces in the crystal lattice. Its solubility is generally low in water but

good in various organic solvents, particularly polar aprotic solvents like DMSO and DMF.

Table 2: Key Physicochemical Data
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Property Value Notes

Physical State Crystalline Solid

Melting Point 184.5 - 185 °C
Data from commercial

suppliers.

Boiling Point 453.8 ± 55.0 °C (Predicted) Computational prediction.

XLogP3 0.9 A measure of lipophilicity.[4]

| Hydrogen Bond Acceptors| 5 | Includes 1 oxygen and 4 nitrogen atoms. |

Part 2: Synthesis and Characterization
Rationale for Synthetic Strategy
The most robust and widely adopted method for synthesizing 2,5-disubstituted-1,3,4-

oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines[6][7]. This strategy is favored for

several reasons:

High Yields: The cyclization step is typically efficient and high-yielding.

Accessible Precursors: The required 1,2-diacylhydrazine intermediate is readily prepared

from common starting materials like carboxylic acids, esters, or acid hydrazides.

Self-Validation: The purity of the intermediate can be verified before the final, irreversible

cyclization step, ensuring a higher quality final product.

For 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole, the key intermediate is 1,2-diisonicotinoylhydrazine.

This precursor is synthesized from isonicotinic acid derivatives, most commonly

isonicotinohydrazide (also known as isoniazid)[8].

Isonicotinohydrazide (Isoniazid) 1,2-Diisonicotinoylhydrazine

Self-condensation or reaction
 with Isonicotinoyl Chloride

2,5-Bis(4-pyridyl)-1,3,4-oxadiazole

Cyclodehydration

POCl₃ (Dehydrating Agent)
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Fig. 2: High-level synthetic workflow.

Detailed Synthesis Protocol
This protocol describes a common laboratory-scale synthesis. All operations should be

performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 1,2-Diisonicotinoylhydrazine (Intermediate)

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add

isonicotinohydrazide (1.0 eq).

Reaction: Dissolve the hydrazide in a suitable solvent such as pyridine. Add isonicotinoyl

chloride (1.0 eq) dropwise to the solution while stirring. An exothermic reaction may be

observed.

Heating: After the addition is complete, heat the mixture to reflux for 2-4 hours. The progress

of the reaction can be monitored by Thin Layer Chromatography (TLC).

Workup: After cooling to room temperature, the reaction mixture is poured into cold water.

The resulting precipitate is collected by vacuum filtration, washed thoroughly with water to

remove pyridine hydrochloride, and then with a small amount of cold ethanol.

Drying: The white solid product is dried under vacuum to yield 1,2-diisonicotinoylhydrazine.

Step 2: Cyclodehydration to 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole

Setup: In a round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize HCl

fumes), place the dried 1,2-diisonicotinoylhydrazine (1.0 eq).

Dehydration: Carefully add phosphorus oxychloride (POCl₃) (5-10 eq by volume) to the flask.

The mixture is then heated to reflux (approx. 107 °C) for 6-8 hours[7][8]. The solid will

gradually dissolve as the reaction proceeds.

Quenching: After the reaction is complete (monitored by TLC), the mixture is cooled to room

temperature. The excess POCl₃ is removed carefully under reduced pressure. The remaining
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viscous liquid is then very cautiously poured onto crushed ice with vigorous stirring. This is a

highly exothermic and hazardous step.

Neutralization: The acidic aqueous solution is neutralized by the slow addition of a

concentrated base (e.g., NaOH or Na₂CO₃ solution) until the pH is basic (pH 8-9). This

causes the product to precipitate.

Isolation & Purification: The solid precipitate is collected by vacuum filtration, washed

extensively with water, and dried. The crude product can be purified by recrystallization from

a suitable solvent like ethanol or a DMF/water mixture.

Spectroscopic and Analytical Characterization
Confirming the identity and purity of the final product is paramount. A combination of

spectroscopic techniques provides a comprehensive validation.

Table 3: Expected Spectroscopic and Analytical Data
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Technique Expected Result Rationale

¹H NMR

δ ~8.8-8.9 (d, 4H, Hα of
pyridyl); δ ~7.9-8.0 (d, 4H,
Hβ of pyridyl).

Due to the molecule's C₂
symmetry, only two
signals are expected for
the eight pyridyl protons.
The protons alpha to the
nitrogen are deshielded
and appear further
downfield.

¹³C NMR

δ ~164-166 (C of oxadiazole);

δ ~151 (Cα of pyridyl); δ ~121-

122 (Cβ of pyridyl); δ ~140-145

(quaternary C of pyridyl).

The two carbons of the

oxadiazole ring are equivalent

and highly deshielded. The

pyridyl carbons show distinct

signals consistent with their

electronic environment[9][10].

FT-IR (KBr, cm⁻¹)

~1620-1640 (C=N stretch);

~1590-1610 (Aromatic C=C

stretch); ~1050-1100 (C-O-C

stretch).

These are characteristic

vibrational modes for 2,5-

diaryl-1,3,4-oxadiazoles,

confirming the presence of

both the oxadiazole and pyridyl

rings[9][11][12].

Mass Spec (EI)
Molecular Ion [M]⁺ at m/z =

224

Confirms the molecular weight

of the compound.

| Thermal Analysis | High thermal stability, with decomposition likely >300 °C. | 1,3,4-oxadiazole

rings are known for their exceptional thermal stability[9][13]. A related thiol derivative shows

decomposition above 500 °C[14]. |

Part 3: Key Properties and Applications
The unique structural and electronic features of 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole give rise

to its utility in several advanced applications.

Supramolecular Chemistry: A Rigid Bidentate Ligand
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The two terminal pyridyl nitrogen atoms act as excellent Lewis basic sites, making the molecule

a superb bidentate, linear, and rigid ligand for coordinating with metal ions. This property is

extensively exploited in the field of crystal engineering.

Metal-Organic Frameworks (MOFs): It serves as an organic "strut" or "linker" to connect

metal nodes, forming porous, crystalline materials. The defined length and rigidity of the

molecule allow for the predictable design of network topologies with potential applications in

gas storage, separation, and catalysis.

Coordination Polymers: It can form one-, two-, or three-dimensional coordination polymers

with various transition metals. The resulting structures often exhibit interesting

photoluminescent or magnetic properties[2].

Fig. 3: Conceptual role as a linear linker in a 2D MOF.

Materials Science: An Electron-Deficient Core for
Optoelectronics
The 1,3,4-oxadiazole ring is inherently electron-deficient, which imparts excellent electron-

transporting capabilities. When incorporated into a conjugated system, as it is here, the

molecule gains useful photophysical and electrochemical properties.

Photophysical Properties: While the oxadiazole ring itself is non-emissive, 2,5-diaryl

substituted derivatives are known to be highly fluorescent[15]. 2,5-Bis(4-pyridyl)-1,3,4-
oxadiazole is expected to absorb UV light (typically in the 300-340 nm range) and exhibit

strong fluorescence, likely in the violet-blue region of the spectrum (370-420 nm), based on

data from analogous compounds[16][17].

Electrochemical Properties: The electron-deficient nature results in a low-lying Lowest

Unoccupied Molecular Orbital (LUMO). This facilitates the injection and transport of

electrons, making it a prime candidate for use as an electron-transport layer (ETL) or an

emissive host material in Organic Light-Emitting Diodes (OLEDs)[13]. The HOMO/LUMO

levels for similar structures suggest a wide bandgap, consistent with its blue emission and

thermal stability[18].

Medicinal Chemistry: A Scaffold for Drug Discovery
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The 1,3,4-oxadiazole nucleus is a bioisostere for ester and amide functionalities, offering

improved metabolic stability and pharmacokinetic properties. This has led to its incorporation

into a vast number of biologically active compounds[6][19]. While 2,5-Bis(4-pyridyl)-1,3,4-
oxadiazole itself is not a drug, it represents a valuable starting point for drug discovery

programs, with derivatives known to possess a wide range of activities:

Antibacterial and Antifungal[8]

Anticancer

Anti-inflammatory

Antitubercular

Conclusion
2,5-Bis(4-pyridyl)-1,3,4-oxadiazole is far more than a mere catalogue chemical. It is a

molecule of designed elegance, where symmetry, rigidity, and specific electronic features

converge to create a building block of immense potential. Its straightforward, high-yielding

synthesis makes it accessible for academic and industrial research. For the supramolecular

chemist, it is a reliable linear strut for building complex, functional architectures. For the

materials scientist, it is a robust, electron-transporting chromophore for next-generation

optoelectronics. And for the medicinal chemist, its core represents a stable and proven scaffold

for the development of novel therapeutics. Understanding its fundamental properties, as

outlined in this guide, is the first step toward unlocking its full potential in these exciting fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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